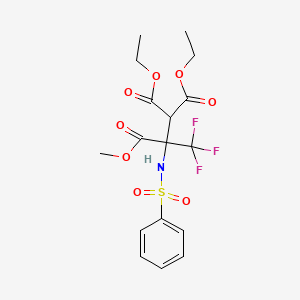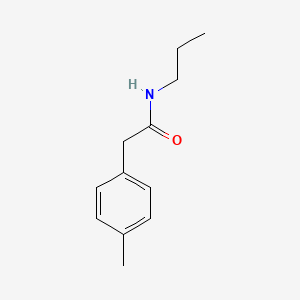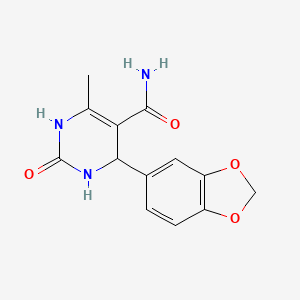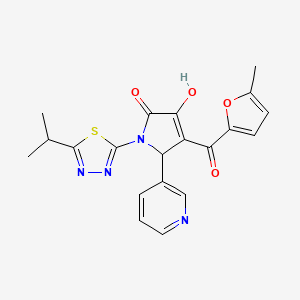
2,2-DIETHYL 1-METHYL 1-BENZENESULFONAMIDO-1-(TRIFLUOROMETHYL)ETHANE-1,2,2-TRICARBOXYLATE
Descripción general
Descripción
2,2-DIETHYL 1-METHYL 1-BENZENESULFONAMIDO-1-(TRIFLUOROMETHYL)ETHANE-1,2,2-TRICARBOXYLATE is a useful research compound. Its molecular formula is C17H20F3NO8S and its molecular weight is 455.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1-diethyl 2-methyl 3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-1,1,2-propanetricarboxylate is 455.08617226 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Organic synthesis often utilizes compounds with fluorine atoms and sulfonamide groups due to their unique reactivity and ability to introduce fluorine-containing functional groups into molecules. For instance, trifluoromethanesulfonic acid is a reagent used in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and the synthesis of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity allow the generation of cationic species from organic molecules, facilitating the synthesis of new organic compounds A. Kazakova, A. Vasilyev, 2017.
Environmental Studies
Environmental studies have focused on the degradation, fate, and impact of polyfluoroalkyl chemicals, which share structural similarities with the specified compound. These studies highlight the persistence and potential toxicological effects of fluorinated compounds in the environment. For instance, microbial degradation of polyfluoroalkyl chemicals has been explored to understand the environmental fate of these substances and their breakdown into perfluoroalkyl carboxylic and sulfonic acids Jinxia Liu, Sandra Mejia Avendaño, 2013. Additionally, the bioaccumulation potential of perfluorinated acids in wildlife has been critically reviewed, providing insights into their environmental persistence and potential for long-range transport J. Conder, R. Hoke, W. de Wolf, M. H. Russell, R. Buck, 2008.
Health Implications
The potential health benefits of compounds with sulfonamide groups, such as sulforaphane, have been extensively studied. Sulforaphane exhibits a wide range of biological effects, including antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic activities. These findings indicate the promising chemopreventive and therapeutic applications of such compounds against various diseases J. K. Kim, S. Park, 2016.
Propiedades
IUPAC Name |
1-O,1-O-diethyl 2-O-methyl 2-(benzenesulfonamido)-3,3,3-trifluoropropane-1,1,2-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO8S/c1-4-28-13(22)12(14(23)29-5-2)16(15(24)27-3,17(18,19)20)21-30(25,26)11-9-7-6-8-10-11/h6-10,12,21H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYWQRMOGXJHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-diphenylpropan-1-one;hydrochloride](/img/structure/B4049670.png)

![3-({[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4049688.png)
![N-allyl-N-(4-fluorobenzyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B4049697.png)


![2-Acetyloxy-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4049713.png)
![methyl (2Z)-5-(4-methoxycarbonylphenyl)-7-methyl-2-[(2-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4049714.png)

![1-(4-methoxyphenyl)-4-[2-(4-methyl-1-piperazinyl)-5-nitrobenzoyl]piperazine](/img/structure/B4049723.png)
![3-(3-chlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B4049736.png)
![2-(1-Methyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B4049744.png)

![(3R,4R)-4-[ethyl(3-methylbut-2-enyl)amino]-1,1-dioxothiolan-3-ol](/img/structure/B4049752.png)
